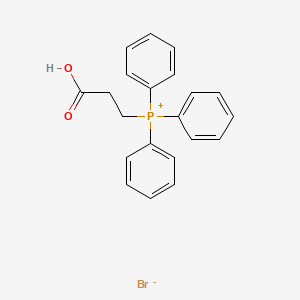
(2-羧乙基)三苯基膦溴化物
概述
描述
“(2-Carboxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C21H20BrO2P . It is a solid substance that appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of “(2-Carboxyethyl)triphenylphosphonium bromide” involves the use of a high-pressure stainless-steel autoclave charged with epoxide and an appropriate amount of biphenyl .Molecular Structure Analysis
The molecular structure of “(2-Carboxyethyl)triphenylphosphonium bromide” is represented by the SMILES notation [Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
“(2-Carboxyethyl)triphenylphosphonium bromide” has been used in the synthesis of cyclic carbonate from epoxides and carbon dioxide . It has also been used in the preparation of mitochondriotropic liposomes .Physical And Chemical Properties Analysis
“(2-Carboxyethyl)triphenylphosphonium bromide” is a solid substance at 20 degrees Celsius . It has a molecular weight of 415.27 .科学研究应用
C-C 键形成(烯烃化)
(2-羧乙基)三苯基膦溴化物: 作为一种宝贵的试剂,用于 C-C 键形成反应。具体来说,它被用于烯烃化反应,其中它促进羰基化合物(如醛或酮)与鏻叶立德的偶联。维蒂希反应是烯烃化的一个经典例子,它利用鏻叶立德将羰基化合物转化为烯烃。 研究人员利用这种反应合成复杂的生物有机分子和天然产物 .
二氧化碳固定催化剂
这种鏻盐也作为二氧化碳 (CO2) 固定反应的催化剂。CO2 固定对于可持续化学和环境修复至关重要。 通过促进 CO2 向有价值的有机化合物的转化,(2-羧乙基)三苯基膦溴化物有助于减少温室气体排放和利用 CO2 作为原料 .
细胞培养和转染
从事细胞生物学和分子生物学研究的研究人员在细胞培养实验中使用 (2-羧乙基)三苯基膦溴化物。它通过促进核酸(如质粒 DNA 或 siRNA)进入细胞来提高转染效率。 该化合物的正电荷有助于克服细胞屏障,从而实现高效的基因表达研究和功能分析 .
流式细胞术应用
流式细胞术是分析和分选细胞的强大技术,它得益于使用 (2-羧乙基)三苯基膦溴化物。研究人员用含有该化合物的荧光探针标记细胞,从而能够精确检测和量化特定细胞群。 它的稳定性和与各种荧光团的相容性使其成为免疫表型分析、凋亡研究和细胞周期分析的宝贵工具 .
癌症研究
在癌症研究中,(2-羧乙基)三苯基膦溴化物在开发靶向疗法方面发挥作用。通过将其与抗癌药物或成像剂偶联,科学家创造了多功能化合物。这些偶联物由于其正电荷和线粒体靶向特性而在肿瘤细胞中选择性积累。 因此,它们增强了药物递送、成像和光动力治疗,用于癌症治疗 .
色谱应用
该化合物的亲脂性和正电荷使其适合用于液相色谱。科学家将其用作反相高效液相色谱 (HPLC) 中的离子对试剂。通过与分析物形成离子对,它提高了保留和分离,特别是对于极性或带电化合物。 这种应用有助于药物分析、环境监测和代谢组学研究 .
作用机制
Target of Action
It is commonly used in organic synthesis reactions, suggesting that its targets could be a variety of organic compounds .
Mode of Action
(2-Carboxyethyl)triphenylphosphonium bromide is often used in phosphorus-based reactions in organic synthesis . It can participate in Staudinger reactions, phosphorylation reactions, and Wittig reactions . The compound interacts with its targets by acting as a phosphorus source in these reactions .
Result of Action
The molecular and cellular effects of (2-Carboxyethyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
(2-Carboxyethyl)triphenylphosphonium bromide is a crystalline solid that is white to slightly yellow in color . It is insoluble in water but can dissolve in organic solvents such as chloroform, ethanol, and ether . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of organic solvents .
安全和危害
“(2-Carboxyethyl)triphenylphosphonium bromide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
属性
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPZWDELZKIOY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-94-4 | |
| Record name | 3-(Triphenylphosphoranyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

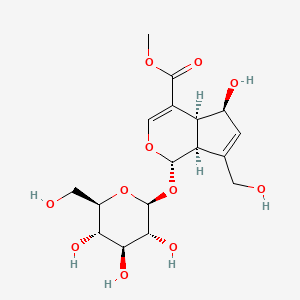
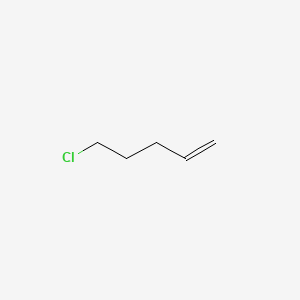
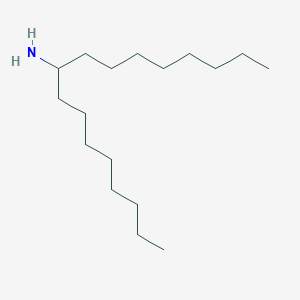

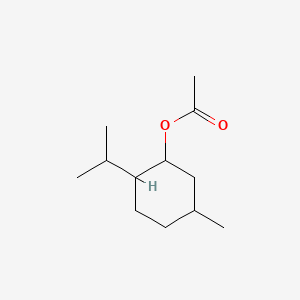

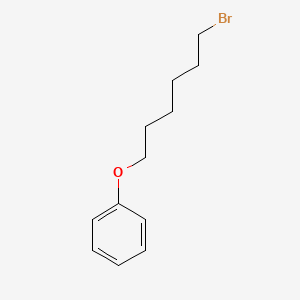

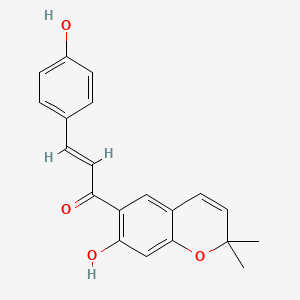
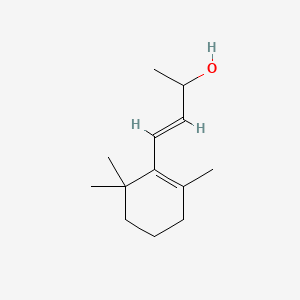
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)
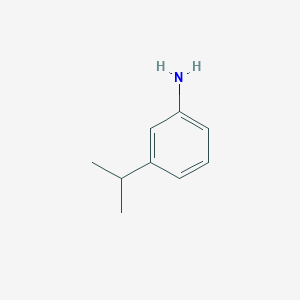
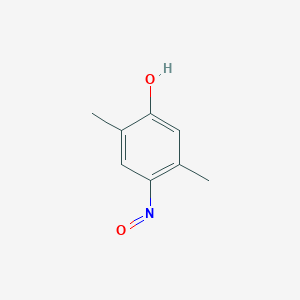
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
